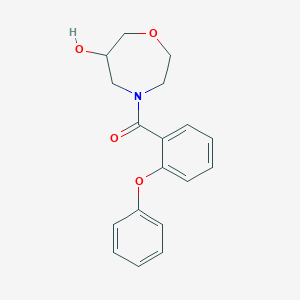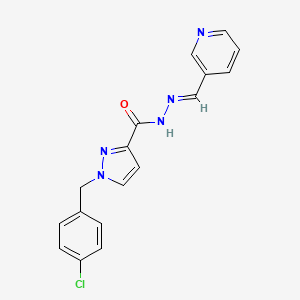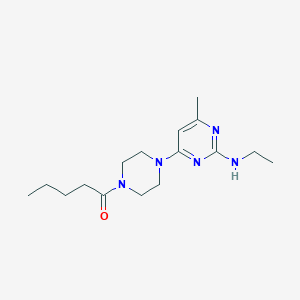
4-methyl-7-phenyl-2-(4-phenyl-1-piperazinyl)-7,8-dihydro-5(6H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazolinone derivatives involves the cyclization of corresponding intermediates, often initiated through reactions involving specific substitutions at the quinazolinone core. For instance, the oxidative cyclization of 2-arylidineamino-4-fluoro-5-(4-methyl-1-piperazinyl)benzamides leads to the formation of new quinazolinones, which were evaluated for their antitumor activity (Abdel-Jalil et al., 2005). This method showcases the synthetic pathways utilized to create derivatives of the quinazolinone family.
Molecular Structure Analysis
Quinazolinone derivatives are characterized by their complex molecular structures, which include various substituents that significantly impact their biological activity. The molecular structure analysis typically involves computational methods like density functional theory (DFT) to elucidate the compound's electronic properties, vibrational properties, and charge distribution potential (Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinone derivatives engage in numerous chemical reactions, demonstrating a wide range of chemical properties. For example, the reactions can involve nitrosation, cyclization, and ring-opening, leading to the formation of various analogues and derivatives with distinct properties (Gescher et al., 1977). These reactions are crucial for modifying the compound's structure to achieve desired biological activities.
Aplicaciones Científicas De Investigación
Antitumor Activity
A series of quinazolinone derivatives have been synthesized and tested for their in vitro antitumor activities. For instance, derivatives with dithiocarbamate side chains showed significant inhibitory activity against human myelogenous leukemia K562 cells (Cao et al., 2005). Furthermore, new 2-aryl-7-fluoro-6-(4-methyl-1-piperazinyl)-4(3H)-quinazolinones prepared via oxidative cyclization demonstrated antitumor activity, highlighting the potential of quinazolinone derivatives in cancer therapy (Abdel-Jalil et al., 2005).
Antimicrobial Studies
Quinazolinone derivatives have also been investigated for their antimicrobial properties. A study on substituted 4-arylidene-3-methyl-1H-pyrimido[6,1-b]quinazoline-1,10(4H)-diones revealed promising antibacterial and antifungal activities, suggesting their potential use in combating microbial infections (Vidule, 2011).
Receptor Ligand Studies
Research on N- and O-arylpiperazinylalkyl pyrimidines and 2-methylquinazolines derivatives has shown significant binding affinity for the 5-HT7 and 5-HT1A receptors, indicating potential applications in neuropharmacology and the development of therapies for psychiatric disorders (Intagliata et al., 2017). This study underscores the role of quinazolinone derivatives in exploring new therapeutic agents targeting serotonin receptors.
Propiedades
IUPAC Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O/c1-18-24-22(16-20(17-23(24)30)19-8-4-2-5-9-19)27-25(26-18)29-14-12-28(13-15-29)21-10-6-3-7-11-21/h2-11,20H,12-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTYLHKIQCYKTDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCN(CC3)C4=CC=CC=C4)CC(CC2=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-7-phenyl-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{(3R*,4R*)-4-[(dimethylamino)methyl]-1-[4-(2-furyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5542810.png)
![N-{[(4,6-dimethyl-2-pyrimidinyl)amino]carbonyl}-4-morpholinesulfonamide](/img/structure/B5542828.png)
![N,N,2-trimethyl-6-[4-(4-phenylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5542830.png)
![N-methyl-6-[3-(1-methyl-1H-pyrazol-5-yl)propanoyl]-4-(pyrrolidin-1-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B5542831.png)

![N-[4-(dimethylamino)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5542845.png)

![3-fluoro-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5542849.png)
![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbutanamide](/img/structure/B5542857.png)
![(1S*,5R*)-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5542862.png)
![N-(2-{4-[2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinyl}-2-oxoethyl)benzamide](/img/structure/B5542869.png)

![5-ethyl-2,3-dimethyl-N-[(3R)-3-piperidinyl]pyrazolo[1,5-a]pyrimidin-7-amine dihydrochloride](/img/structure/B5542904.png)